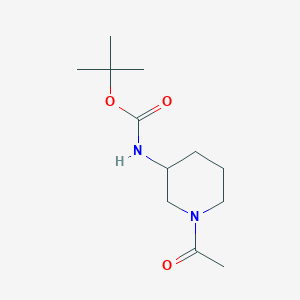![molecular formula C23H28N2O2S B6103468 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103468.png)
7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CTDP-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. Additionally, this paper will highlight the advantages and limitations of using CTDP-1 in lab experiments and list potential future directions for research.
Applications De Recherche Scientifique
7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been shown to enhance synaptic plasticity, which is critical for learning and memory formation. Additionally, this compound has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and schizophrenia.
Mécanisme D'action
7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which leads to an increase in the receptor's sensitivity to acetylcholine. This results in enhanced synaptic transmission and increased synaptic plasticity. This compound has also been found to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in cognitive processes.
Biochemical and Physiological Effects:
This compound has been found to enhance cognitive function, particularly in the areas of learning and memory. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease and schizophrenia. This compound has been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in cognitive processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is that it has been shown to enhance synaptic plasticity, which is critical for learning and memory formation. Additionally, this compound has potential therapeutic applications in the treatment of Alzheimer's disease and schizophrenia. However, one limitation of using this compound is that it is a relatively new compound and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is exploring its potential therapeutic applications in the treatment of Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is investigating the use of this compound in combination with other compounds to enhance its effects. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, including the reaction of 4-isopropylbenzylamine with 3-thiophene carboxylic acid, followed by the formation of an imine intermediate and subsequent reduction with sodium borohydride. The final product is obtained through a cyclization reaction with 1,3-dibromo-5,5-dimethylhydantoin. This synthesis method has been optimized and yields high purity this compound.
Propriétés
IUPAC Name |
7-[(4-propan-2-ylphenyl)methyl]-2-(thiophene-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2S/c1-17(2)19-6-4-18(5-7-19)14-24-11-3-9-23(22(24)27)10-12-25(16-23)21(26)20-8-13-28-15-20/h4-8,13,15,17H,3,9-12,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFOBYPXCBXNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-butyl 8-ethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6103386.png)
![7-ethyl-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6103398.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2,3-dimethylbenzamide](/img/structure/B6103411.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B6103414.png)
![(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone](/img/structure/B6103422.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B6103424.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6103438.png)

![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6103466.png)
![1-sec-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6103473.png)

![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B6103485.png)